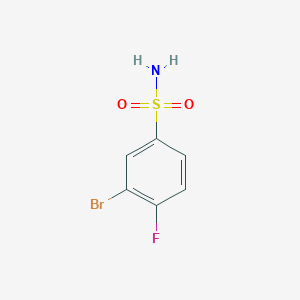

3-Bromo-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

3-bromo-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFDCBQJDNZLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Green Chemistry Principles in 3 Bromo 4 Fluorobenzenesulfonamide Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing through innovative process design. While specific green protocols for the final amination step to 3-Bromo-4-fluorobenzenesulfonamide are not extensively detailed in the literature, advancements in the synthesis of its precursors highlight a move towards more sustainable methods.

One of the primary goals of green chemistry is the reduction of hazardous waste. A patented method for synthesizing the precursor 3-bromo-4-fluorobenzaldehyde (B1265969) exemplifies this by avoiding the use of highly toxic and difficult-to-handle reagents like elemental bromine or chlorine. google.com Instead, it generates the brominating species in situ from sodium bromide and sodium hypochlorite. google.com This process is described as green, easy to operate, and environmentally friendly. google.com

Furthermore, the use of alternative energy sources to drive chemical reactions is a key aspect of green chemistry. The aforementioned synthesis of 3-bromo-4-fluorobenzaldehyde employs ultrasonic waves to promote the reaction. google.com Sonochemistry can lead to shorter reaction times and improved yields compared to conventional heating.

In the broader context of sulfonamide synthesis, research has demonstrated the effectiveness of eco-friendly methods such as ultrasound-assisted or microwave-assisted synthesis, often using water as a green solvent. google.com While not specifically documented for 3-Bromo-4-fluorobenzenesulfonamide, these techniques represent viable strategies for developing a greener synthesis. For example, replacing traditional volatile organic solvents in the amination step with water or a more benign solvent, or employing catalytic methods, would align the synthesis more closely with the principles of green chemistry. The use of solid base catalysts in related syntheses has also been shown to be advantageous, avoiding toxic reagents and solvents. researchgate.net

The following table summarizes the research findings for the synthesis of a key precursor:

| Starting Material | Reagents | Conditions | Product | Yield | Green Aspects | Citation |

| 4-fluorobenzaldehyde (B137897) | Sodium bromide, Hydrochloric acid, Sodium hypochlorite | Dichloromethane/Water, 20-25°C, Ultrasonic waves | 3-bromo-4-fluorobenzaldehyde | 90-92% | Avoids toxic bromine/chlorine; Use of ultrasound | google.com |

| 4-fluoronitrobenzene | 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Acetic acid, 15°C, 3h | 3-bromo-4-fluoronitrobenzene (B1266112) | 98.7% | High yield under moderate conditions | researchgate.net |

| 4-fluorobenzaldehyde | Bromine, Oleum (B3057394), Iodine, Zinc Bromide (catalyst) | 25-65°C | 3-bromo-4-fluorobenzaldehyde | >90% | Catalytic process | google.com |

Mechanistic Investigations and Reaction Pathway Analysis of 3 Bromo 4 Fluorobenzenesulfonamide Transformations

Nucleophilic Substitution Reactions Involving Bromine and Fluorine Substituents

The presence of two different halogen atoms on the aromatic ring of 3-Bromo-4-fluorobenzenesulfonamide opens up possibilities for selective nucleophilic substitution reactions. The outcome of such reactions is governed by the relative reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds, which is heavily influenced by the electronic effects of the substituents and the reaction conditions.

Reactivity of the Aromatic C-Br Bond in 3-Bromo-4-fluorobenzenesulfonamide

The C-Br bond in 3-Bromo-4-fluorobenzenesulfonamide is a primary site for nucleophilic attack, particularly in metal-catalyzed cross-coupling reactions. Generally, the reactivity of halogens in these reactions follows the order I > Br > Cl > F. This trend is attributed to the bond dissociation energies, with the C-Br bond being weaker and more readily cleaved than the C-F bond. Consequently, in reactions like the Suzuki or Stille coupling, oxidative addition of a palladium(0) catalyst to the C-Br bond is kinetically favored over the C-F bond. thieme-connect.de

The aromatic ring is activated towards nucleophilic aromatic substitution (SNAAr) by the strong electron-withdrawing nature of the para-sulfonamide group and the ortho-fluorine atom. These groups help to stabilize the negatively charged Meisenheimer complex intermediate that forms during the substitution process. However, direct displacement of the bromide by a nucleophile is less common than palladium-catalyzed pathways due to the higher stability of the C-F bond, making fluorine a better leaving group in uncatalyzed SNAAr reactions when strongly activated.

Role of the Fluorine Atom in Directing Aromatic Substitutions

The fluorine atom at position 4 plays a significant electronic role in the reactivity of the molecule. As the most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. However, it also has a lone pair of electrons that can be donated through resonance (+M effect), which is an ortho-, para-directing effect.

In the context of nucleophilic aromatic substitution, the fluorine atom, along with the sulfonamide group, activates the ring for attack. For a compound like 4-bromo-3-fluoroiodobenzene, which has a similar substitution pattern, the fluoride (B91410) group is noted to be favorable for nucleophilic aromatic substitution, allowing for its displacement by nucleophiles like amines. ossila.com In 3-Bromo-4-fluorobenzenesulfonamide, the fluorine is para to the bromine and ortho to the sulfonamide group. Its strong inductive effect enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack.

Intramolecular and Intermolecular Nucleophilic Pathways

Intermolecular nucleophilic pathways are common for 3-Bromo-4-fluorobenzenesulfonamide, where an external nucleophile attacks the aromatic ring. This is exemplified by palladium-catalyzed cross-coupling reactions where an organometallic reagent acts as the nucleophile to displace the bromine atom. mdpi.comresearchgate.net Direct intermolecular nucleophilic aromatic substitution can also occur, typically requiring strong nucleophiles and harsh reaction conditions, with the position of attack (at C-Br or C-F) depending on the specific conditions and the activating influence of the other substituents.

Intramolecular nucleophilic pathways are less common and would require the presence of a suitable nucleophilic functional group on a side chain attached to the sulfonamide nitrogen. If such a group were present, it could potentially displace either the bromine or fluorine atom via an intramolecular cyclization reaction, forming a heterocyclic system. The feasibility of such a pathway would depend on the length and flexibility of the linking chain, favoring the formation of stable 5- or 6-membered rings. No specific examples of such intramolecular reactions for this compound are prominently documented, but the principle remains a viable synthetic strategy.

Electrophilic Aromatic Substitution on the 3-Bromo-4-fluorobenzenesulfonamide Ring

Electrophilic aromatic substitution (EAS) on the 3-Bromo-4-fluorobenzenesulfonamide ring is a complex process due to the competing directing effects of the three substituents. The mechanism for EAS reactions like halogenation, nitration, or sulfonation involves the initial attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. lumenlearning.comlibretexts.org This is typically the rate-determining step, followed by a fast deprotonation step to restore the aromaticity of the ring. libretexts.org

The directing effects of the existing substituents are as follows:

-SO2NH2 (Sulfonamide) group: This is a strong deactivating and meta-directing group due to its powerful electron-withdrawing nature.

-F (Fluoro) and -Br (Bromo) groups: These are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. libretexts.org

When considering the combined influence, the positions open for substitution are C-2, C-5, and C-6.

The powerful meta-directing effect of the sulfonamide group at C-1 directs incoming electrophiles to C-3 and C-5. Since C-3 is already occupied by bromine, this strongly favors substitution at C-5.

The ortho-, para-directing fluorine at C-4 directs to C-3 and C-5. This also favors the C-5 position.

The ortho-, para-directing bromine at C-3 directs to C-2 and C-4. Since C-4 is occupied, this would suggest C-2.

Given the strong activation of the C-5 position by both the sulfonamide (meta) and fluorine (ortho) groups, this is the most likely site for electrophilic attack. The position ortho to the bromine (C-2) is less favored due to steric hindrance and weaker activation compared to C-5. Therefore, reactions such as nitration or further halogenation would be expected to yield the 5-substituted derivative of 3-Bromo-4-fluorobenzenesulfonamide.

Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-4-fluorobenzenesulfonamide

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogenated structure of 3-Bromo-4-fluorobenzenesulfonamide makes it an excellent substrate for such transformations. researchgate.net The differential reactivity of the C-Br and C-F bonds allows for selective functionalization.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com For 3-Bromo-4-fluorobenzenesulfonamide, this reaction would primarily occur at the more reactive C-Br bond.

The catalytic cycle involves three main steps: libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 3-Bromo-4-fluorobenzenesulfonamide, forming a Pd(II) intermediate. This step is favored for the C-Br bond over the much stronger C-F bond.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand, base, and solvent can significantly influence the efficiency and selectivity of the reaction. researchgate.net For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. researchgate.net In studies on similar fluorohalobenzenes, it has been demonstrated that the Suzuki coupling proceeds selectively at the C-Br bond, leaving the C-F bond intact for potential subsequent transformations. thieme-connect.de

Below is a table summarizing typical conditions used for Suzuki-Miyaura coupling reactions of substrates similar to 3-Bromo-4-fluorobenzenesulfonamide, demonstrating the versatility of this reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Fluoro Aromatic Compounds

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K2CO3 | H2O/EtOH | 98% | researchgate.net |

| 1-Bromo-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Pd(0) / Diphosphine | CsF | Dioxane | ~90% | thieme-connect.de |

| 4-Bromo-3-fluoroiodobenzene | (4-formylphenyl)boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | N/A | ossila.com |

This table is illustrative and based on data for structurally related compounds.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.org This transformation is particularly valuable for coupling aryl halides with a wide range of amines, including primary and secondary amines, under relatively mild conditions. acsgcipr.org For a substrate such as 3-bromo-4-fluorobenzenesulfonamide, the reaction facilitates the introduction of diverse nitrogen-containing substituents at the C3 position.

The generally accepted catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, which is often generated in situ. libretexts.org This step forms a Pd(II)-aryl intermediate. Subsequent coordination of the amine to the palladium center, followed by deprotonation by a base, yields a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond, regenerates the Pd(0) catalyst, and completes the cycle. wikipedia.org

The efficiency of the Buchwald-Hartwig amination on electron-deficient or sterically hindered aryl halides like 3-bromo-4-fluorobenzenesulfonamide is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are critical for promoting both the oxidative addition and the final reductive elimination steps. youtube.comnih.gov These ligands stabilize the palladium center and facilitate the challenging bond-forming processes. youtube.com The choice of base is also crucial; strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed to deprotonate the amine without competing in side reactions. libretexts.orgnih.gov

Research on the amination of various aryl bromides has led to the development of highly optimized catalyst systems. For instance, studies on the coupling of bromobenzene (B47551) with heterocyclic amines have identified specific ligand-base combinations that provide excellent yields, such as XPhos/NaOtBu in toluene. nih.gov These findings provide a rational basis for selecting conditions for the transformation of 3-bromo-4-fluorobenzenesulfonamide.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Ref. |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Secondary Amines | nih.gov |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | Primary Amines | nih.gov |

| [Pd(cinnamyl)Cl]₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | Anilines | nih.gov |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | Alkylamines | researchgate.net |

This table presents generalized conditions based on studies of similar aryl bromides and is intended to be illustrative for 3-bromo-4-fluorobenzenesulfonamide.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond C-N bond formation, the bromine atom of 3-bromo-4-fluorobenzenesulfonamide is a handle for various other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, significantly expand the synthetic utility of this scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronate ester, to form a C-C single bond. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination. libretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov For substrates like 3-bromo-4-fluorobenzenesulfonamide, Suzuki coupling allows for the introduction of alkyl, alkenyl, aryl, and heteroaryl groups. The reaction is often catalyzed by palladium complexes with phosphine ligands, and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step. nih.govnih.gov

Heck Coupling

The Mizoroki-Heck reaction forms a C-C bond by coupling an aryl halide with an alkene. organic-chemistry.orgnih.gov The mechanism proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base. organic-chemistry.org This reaction is particularly useful for synthesizing substituted styrenes and cinnamates. A key feature of the Heck reaction is its typical trans selectivity in the product. organic-chemistry.org The reaction conditions often require a palladium source like Pd(OAc)₂, a phosphine or N-heterocyclic carbene (NHC) ligand, and an organic or inorganic base. nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction creates a C-C bond between an aryl halide and a terminal alkyne. researchgate.net This transformation is unique among the common cross-coupling reactions as it typically requires a dual-catalyst system, consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI). soton.ac.ukorganic-chemistry.org The proposed mechanism involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition. Reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed. nih.gov This method is the premier route for the synthesis of arylalkynes.

Table 2: Comparison of Major Transition Metal-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Key Mechanistic Step |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) | Pd catalyst, Phosphine ligand, Base | Transmetalation |

| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst, Ligand, Base | Migratory Insertion |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base | Transmetalation (from Cu-acetylide) |

Reactions Involving the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) in 3-bromo-4-fluorobenzenesulfonamide is not merely a passive director of aromatic substitution; it is an active participant in a range of chemical transformations. The acidic N-H proton and the stable sulfonyl group allow for various modifications, primarily at the nitrogen atom.

N-Alkylation and N-Arylation Pathways

The nitrogen atom of the sulfonamide can be functionalized through N-alkylation and N-arylation reactions. These transformations proceed via the deprotonation of the sulfonamide proton by a suitable base to generate a sulfonamidate anion. This potent nucleophile then attacks an electrophilic carbon source, such as an alkyl halide or an activated aryl halide, in a nucleophilic substitution reaction.

Commonly used bases for the deprotonation step include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions. The subsequent reaction with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) or an arylating agent (e.g., an electron-deficient fluoro- or chloro-nitroarene) yields the corresponding N-substituted sulfonamide. These reactions significantly enhance the structural diversity derivable from the parent compound.

Table 3: General Conditions for N-Alkylation/Arylation of Sulfonamides

| Reaction Type | Reagent | Base | Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH | DMF, Acetonitrile | N-Alkylsulfonamide |

| N-Arylation | Activated Aryl Halide | Cs₂CO₃, K₂CO₃ | DMF, DMSO | N-Arylsulfonamide |

| Mitsunobu Reaction | Alcohol (R-OH) | DEAD, PPh₃ | THF, Dioxane | N-Alkylsulfonamide |

This table outlines general pathways for sulfonamide functionalization.

Sulfonyl Chloride Precursor Reactivity and Transformations

The direct precursor to 3-bromo-4-fluorobenzenesulfonamide is 3-bromo-4-fluorobenzenesulfonyl chloride . nih.gov This sulfonyl chloride is a highly reactive electrophile and a key intermediate in the synthesis of the sulfonamide and a variety of related derivatives.

The most fundamental transformation of 3-bromo-4-fluorobenzenesulfonyl chloride is its reaction with ammonia (B1221849) or an amine. This reaction is a nucleophilic substitution at the sulfur atom, where the nitrogen nucleophile attacks the electrophilic sulfonyl group, leading to the displacement of the chloride leaving group. The use of aqueous or anhydrous ammonia yields the primary sulfonamide, 3-bromo-4-fluorobenzenesulfonamide. Reacting the sulfonyl chloride with primary or secondary amines provides a straightforward route to N-substituted sulfonamides.

Beyond amination, sulfonyl chlorides can undergo several other important transformations:

Esterification: Reaction with alcohols, typically in the presence of a base like pyridine, yields sulfonate esters.

Reduction: Strong reducing agents can reduce the sulfonyl chloride to the corresponding thiol or disulfide.

Friedel-Crafts Sulfonylation: In the presence of a Lewis acid catalyst, sulfonyl chlorides can react with aromatic compounds to form diaryl sulfones.

The reactivity of 3-bromo-4-fluorobenzenesulfonyl chloride thus provides a divergent entry point to a wide array of sulfur-containing aromatic compounds.

Table 4: Key Transformations of 3-Bromo-4-fluorobenzenesulfonyl Chloride

| Reagent(s) | Product Class | Description |

|---|---|---|

| Ammonia (NH₃) | Primary Sulfonamide | Formation of the title compound |

| Primary/Secondary Amine (RNH₂/R₂NH) | N-Substituted Sulfonamide | Synthesis of N-alkyl or N-aryl sulfonamides |

| Alcohol (R-OH) / Base | Sulfonate Ester | Esterification of the sulfonyl group |

| Aromatic Compound / Lewis Acid | Diaryl Sulfone | Friedel-Crafts sulfonylation |

Derivatization Strategies and Complex Scaffold Construction Utilizing 3 Bromo 4 Fluorobenzenesulfonamide

Functionalization of the Halogen Centers

The benzene (B151609) ring of 3-bromo-4-fluorobenzenesulfonamide is substituted with two different halogen atoms, bromine and fluorine. Their distinct electronic properties and reactivity profiles enable selective functionalization, allowing for the stepwise introduction of various substituents onto the aromatic core.

Aryl-O-ether Formation via Nucleophilic Aromatic Substitution

The fluorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the adjacent sulfonyl group (-SO₂NH₂) and the bromine atom. libretexts.orglibretexts.org This activation facilitates the displacement of the fluoride (B91410) ion by nucleophiles, particularly oxygen-based nucleophiles like phenols, to form diaryl ethers.

The reaction typically proceeds by treating 3-bromo-4-fluorobenzenesulfonamide with a substituted phenol (B47542) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMAc). walisongo.ac.id The base deprotonates the phenol to generate a more nucleophilic phenoxide ion, which then attacks the carbon bearing the fluorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the fluoride ion restores the aromaticity and yields the corresponding 3-bromo-4-phenoxybenzenesulfonamide (B13516394) derivative. This strategy has been successfully employed to synthesize compounds such as 3-Bromo-4-(4-fluorophenoxy)benzenesulfonamide. bldpharm.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Bromo-4-fluorobenzenesulfonamide | 4-Fluorophenol | 3-Bromo-4-(4-fluorophenoxy)benzenesulfonamide bldpharm.com | Nucleophilic Aromatic Substitution (SNAr) |

| 3-Bromo-4-fluorobenzenesulfonamide | Phenol | 3-Bromo-4-phenoxybenzenesulfonamide | Nucleophilic Aromatic Substitution (SNAr) |

| 3-Bromo-4-fluorobenzenesulfonamide | 4-Methoxyphenol | 3-Bromo-4-(4-methoxyphenoxy)benzenesulfonamide | Nucleophilic Aromatic Substitution (SNAr) |

Synthesis of Organometallic Derivatives

The bromine atom at the C-3 position is significantly more reactive than the fluorine atom in organometallic cross-coupling reactions. This difference in reactivity allows for the selective formation of carbon-carbon and carbon-heteroatom bonds at the C-3 position while leaving the C-4 fluorine and the sulfonamide group intact. The Suzuki-Miyaura cross-coupling reaction is a prominent example, utilizing a palladium catalyst to couple the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.orgnih.gov

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. libretexts.org This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org This methodology provides a powerful tool for introducing a wide array of alkyl, alkenyl, aryl, and heteroaryl substituents at the C-3 position, thereby enabling the synthesis of diverse and complex molecular architectures from the 3-bromo-4-fluorobenzenesulfonamide core. mdpi.comrsc.orgnih.gov

| Coupling Partner | Catalyst System (Example) | Product Class | Reaction Type |

| Phenylboronic acid | Pd(PPh₃)₄ / Base | 3-Aryl-4-fluorobenzenesulfonamide | Suzuki-Miyaura Coupling |

| Vinylboronic acid | Pd(dppf)Cl₂ / Base | 3-Alkenyl-4-fluorobenzenesulfonamide | Suzuki-Miyaura Coupling |

| Methylboronic acid | Pd(OAc)₂ / Ligand / Base | 3-Alkyl-4-fluorobenzenesulfonamide | Suzuki-Miyaura Coupling |

| Alkynylstannane | Pd(PPh₃)₄ | 3-Alkynyl-4-fluorobenzenesulfonamide | Stille Coupling |

| Alkene | Pd(OAc)₂ / Ligand / Base | 3-Alkenyl-4-fluorobenzenesulfonamide | Heck Coupling |

Transformations at the Sulfonamide Nitrogen

The primary sulfonamide group (-SO₂NH₂) is another key functional handle on the molecule, offering avenues for further derivatization through reactions at the nitrogen atom.

Formation of Substituted Sulfonamides

The primary sulfonamide protons are acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a sulfonamidate anion. This anion is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, to form N-substituted sulfonamides. nih.gov This N-alkylation is a fundamental transformation in medicinal chemistry, as modifying the sulfonamide group can significantly impact a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are crucial for drug efficacy and pharmacokinetics. nih.govnih.gov For example, derivatives like 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzenesulfonamide have been synthesized, showcasing the utility of this approach. bldpharm.com Similarly, sequential SNAr followed by N-alkylation can produce compounds like 3-Bromo-4-(4-fluorophenoxy)-N-methylbenzenesulfonamide. bldpharm.com

| Electrophile | Base (Example) | Product Class |

| Methyl iodide | K₂CO₃ | N-Methyl-3-bromo-4-fluorobenzenesulfonamide |

| Benzyl (B1604629) bromide | NaH | N-Benzyl-3-bromo-4-fluorobenzenesulfonamide |

| Acetyl chloride | Pyridine | N-Acetyl-3-bromo-4-fluorobenzenesulfonamide |

| 2-Bromoethanol | K₂CO₃ | N-(2-Hydroxyethyl)-3-bromo-4-fluorobenzenesulfonamide bldpharm.com |

Cyclization Reactions Involving the Sulfonamide Group

The sulfonamide group can participate in intramolecular cyclization reactions to form sulfur-containing heterocycles, which are prevalent motifs in many bioactive compounds. These reactions typically require the prior introduction of a suitable electrophilic functional group elsewhere on the molecule, often via the transformations described in section 4.1.

For instance, a Suzuki coupling at the C-3 position could introduce an ortho-formylphenyl group. Subsequent reductive amination between the introduced aldehyde and the sulfonamide nitrogen, followed by cyclization, would lead to the formation of a fused heterocyclic system. Alternatively, introducing a group with a good leaving group via coupling could be followed by intramolecular nucleophilic attack by the sulfonamide nitrogen to form a cyclic sultam, a class of compounds with known biological activities. nih.gov

Construction of Fused Heterocyclic Systems

The true synthetic power of 3-bromo-4-fluorobenzenesulfonamide is realized when multiple transformations are combined sequentially to construct complex, polycyclic scaffolds. core.ac.uknih.gov Fused heterocyclic systems are cornerstones of modern drug discovery, particularly in the design of kinase inhibitors, which often feature a flat heterocyclic core that can bind within the ATP-binding pocket of the enzyme. researchgate.net

A plausible synthetic route to a fused benzothiadiazine-like scaffold, for example, could begin with the SNAr reaction (4.1.1) to install an amino-containing substituent at the C-4 position. The bromine at C-3 could then be used in a palladium-catalyzed carbonylation or another coupling reaction to introduce a carbonyl or equivalent group. An intramolecular condensation or cyclization reaction between the newly installed groups and the sulfonamide moiety would then yield a complex, fused heterocyclic system. nih.gov This step-wise, controlled functionalization at each of the three reactive sites allows for the systematic construction of diverse and highly substituted fused heterocycles from a single, readily available starting material.

Pyrrolo[2,3-c]pyridine Core Synthesis

A significant application of 3-Bromo-4-fluorobenzenesulfonamide is in the synthesis of compounds containing the pyrrolo[2,3-c]pyridine core, a scaffold of interest in the development of therapeutic agents. Research detailed in patent literature demonstrates a clear pathway to this heterocyclic system.

One documented synthesis involves the preparation of 4-(cyclopropylmethoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)benzenesulfonamide. In this multi-step process, 3-Bromo-4-fluorobenzenesulfonamide is utilized as a key intermediate. The core of the strategy relies on a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. The bromine atom on the benzenesulfonamide (B165840) ring is coupled with a suitable boronic acid or boronate ester derivative of the pyrrolo[2,3-c]pyridine moiety to construct the final, more complex molecule. epo.org

This reaction highlights the utility of the bromo-substituent as a synthetic linchpin, allowing for the direct linkage of the benzenesulfonamide portion to a pre-constructed heterocyclic partner. epo.org

Table 1: Key Reaction in Pyrrolo[2,3-c]pyridine Core Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature | Resulting Scaffold |

|---|

Strategies for Incorporating Other Heterocyclic Rings

While the synthesis of the pyrrolo[2,3-c]pyridine core is a specific and well-documented example, the reactivity of 3-Bromo-4-fluorobenzenesulfonamide lends itself to the potential construction of a wide array of other heterocyclic structures. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.

Potential strategies include:

Buchwald-Hartwig Amination: For the synthesis of N-aryl heterocycles, the bromine atom can undergo coupling with various nitrogen-containing rings (e.g., pyrazoles, imidazoles, indoles) to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes can introduce alkynyl groups, which are versatile intermediates for constructing rings like triazoles or for further functionalization.

Heck Coupling: This reaction would allow for the introduction of alkenyl substituents, which can then be used in subsequent cyclization reactions to form various heterocyclic systems.

Patent literature mentions a broad range of heterocycles, such as azetidinyl, piperidinyl, morpholinyl, and pyrazolinyl, as potential components in complex molecules, implying that the synthetic utility of intermediates like 3-Bromo-4-fluorobenzenesulfonamide is extensive, even if specific examples for each case are not detailed. googleapis.com

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral molecules is critical in drug discovery, as different enantiomers can have vastly different biological activities. In the context of derivatives made from 3-Bromo-4-fluorobenzenesulfonamide, chirality could be introduced either at the sulfonamide nitrogen, on a substituent attached to the aromatic ring, or on the heterocyclic moiety being constructed.

While no specific examples of stereoselective synthesis starting directly from 3-Bromo-4-fluorobenzenesulfonamide are detailed in the available literature, general methodologies for achieving chiral products in related chemical series have been described. These methods typically involve the synthesis of a racemic mixture of the final compound, followed by separation of the enantiomers. googleapis.com

Common resolution techniques mentioned include:

Chiral Auxiliary Attachment: The racemic mixture is reacted with a single enantiomer of a chiral auxiliary, creating a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard techniques like recrystallization or chromatography. Subsequent removal of the auxiliary yields the separated, optically pure enantiomers. googleapis.com

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase, which interacts differently with each enantiomer, allowing for their separation. googleapis.com

These established principles of stereochemistry could be applied to derivatives of 3-Bromo-4-fluorobenzenesulfonamide, but specific, documented applications of a stereoselective synthesis involving this compound are not found in the reviewed literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Fluorobenzenesulfonamide and Its Synthetic Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 3-bromo-4-fluorobenzenesulfonamide, ¹H and ¹³C NMR spectra would provide definitive evidence for its substitution pattern on the benzene (B151609) ring. The aromatic region of the ¹H NMR spectrum is expected to exhibit a complex multiplet system due to the spin-spin coupling between the three adjacent protons and the coupling with the ¹⁹F nucleus. The proton ortho to the bromine atom is anticipated to appear at the lowest field (highest chemical shift) due to the deshielding effects of the electronegative bromine and the sulfonyl group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unequivocally. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton to its directly attached carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Bromo-4-fluorobenzenesulfonamide

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.8 - 8.0 | dd | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 4.5 |

| H-5 | 7.5 - 7.7 | ddd | ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 8.5, ⁴J(H-H) ≈ 2.5 |

| H-6 | 7.9 - 8.1 | dd | ³J(H-H) ≈ 8.5, ⁵J(H-F) ≈ 2.0 |

| -SO₂NH₂ | 7.0 - 7.5 | s (broad) | - |

Note: Predicted values are based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-4-fluorobenzenesulfonamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-SO₂NH₂) | 138 - 142 |

| C-2 | 128 - 132 |

| C-3 (C-Br) | 115 - 119 |

| C-4 (C-F) | 160 - 164 (d, ¹J(C-F) ≈ 250 Hz) |

| C-5 | 125 - 129 (d, ²J(C-F) ≈ 20 Hz) |

| C-6 | 118 - 122 (d, ³J(C-F) ≈ 5 Hz) |

Note: Predicted values are based on the analysis of analogous compounds. The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹J(C-F)).

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental composition.

For 3-bromo-4-fluorobenzenesulfonamide (C₆H₅BrFNO₂S), the expected monoisotopic mass is approximately 253.92 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Expected fragmentation pathways for 3-bromo-4-fluorobenzenesulfonamide could include the loss of the sulfonamide group (-SO₂NH₂) or the bromine atom.

Table 3: Predicted Mass Spectrometry Data for 3-Bromo-4-fluorobenzenesulfonamide

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 253.92 | 255.92 | Molecular ion |

| [M-NH₂]⁺ | 237.91 | 239.91 | Loss of amino group |

| [M-SO₂NH₂]⁺ | 173.95 | 175.95 | Loss of sulfonamide group |

| [C₆H₃FBr]⁺ | 173.94 | 175.94 | Bromofluorophenyl cation |

| [M-Br]⁺ | 174.98 | - | Loss of bromine atom |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for identifying the presence of these groups within a molecule.

For 3-bromo-4-fluorobenzenesulfonamide, the IR and Raman spectra would show characteristic bands for the sulfonamide and the substituted benzene ring. The N-H stretching vibrations of the sulfonamide group are expected to appear as two bands in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong absorbers in the IR and would be found around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The C-F and C-Br stretching vibrations would appear in the fingerprint region of the spectrum. A study on the related compound 1-bromo-3-fluorobenzene (B1666201) showed characteristic vibrational frequencies that can be used as a reference. nih.gov

Table 4: Characteristic IR and Raman Vibrational Frequencies for 3-Bromo-4-fluorobenzenesulfonamide

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity in IR | Intensity in Raman |

| N-H stretch (asymmetric) | 3350 - 3400 | Medium | Weak |

| N-H stretch (symmetric) | 3250 - 3300 | Medium | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak | Strong |

| S=O stretch (asymmetric) | 1330 - 1370 | Strong | Medium |

| S=O stretch (symmetric) | 1150 - 1180 | Strong | Medium |

| C-F stretch | 1200 - 1280 | Strong | Weak |

| C-Br stretch | 500 - 600 | Medium | Strong |

| S-N stretch | 900 - 950 | Medium | Medium |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

For 3-bromo-4-fluorobenzenesulfonamide, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure. The resulting crystal structure would provide precise measurements of the C-Br, C-F, and S-O bond lengths and the torsion angles that define the conformation of the sulfonamide group relative to the benzene ring. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H protons and the sulfonyl oxygen atoms, which govern the packing of the molecules in the solid state. Crystal structure analyses of related N-(arylsulfonyl)-4-fluorobenzamides have revealed complex hydrogen bonding networks and π-π stacking interactions that dictate their supramolecular assembly. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (where applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

3-Bromo-4-fluorobenzenesulfonamide itself is an achiral molecule. However, if it is used as a starting material or a scaffold to synthesize chiral derivatives, for instance, by introducing a chiral center in a side chain, then chiroptical spectroscopy would become a crucial tool. In such cases, CD or ORD spectroscopy could be used to determine the enantiomeric purity (enantiomeric excess) of the synthetic product and to assign its absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical predictions. For a synthetic product that exists as a racemic mixture, no CD or ORD signal would be observed. The synthesis of a chiral derivative, such as (3R,4S)-3-bromo-4-fluorohexane, highlights a context where such analysis would be relevant. nih.gov

Computational Chemistry and Theoretical Studies of 3 Bromo 4 Fluorobenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic properties of molecules. For 3-Bromo-4-fluorobenzenesulfonamide, DFT calculations can provide a detailed picture of its electronic structure and reactivity. By solving the Kohn-Sham equations, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the electron density and molecular orbitals can be determined.

From these fundamental calculations, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. For 3-Bromo-4-fluorobenzenesulfonamide, the electron-withdrawing nature of the bromo, fluoro, and sulfonyl groups is expected to lower the energy of the LUMO, potentially making the aromatic ring susceptible to nucleophilic attack.

Furthermore, DFT allows for the calculation of various reactivity descriptors. The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Bromo-4-fluorobenzenesulfonamide, the oxygen atoms of the sulfonamide group and the fluorine atom would be expected to be regions of high negative potential, while the hydrogen atoms of the amide group and the aromatic ring would exhibit positive potential.

Fukui functions can also be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. These local reactivity descriptors provide a more quantitative measure of reactivity at specific atomic sites within the molecule.

| Calculated Property | Predicted Significance for 3-Bromo-4-fluorobenzenesulfonamide |

| HOMO-LUMO Gap | Indicates kinetic stability and susceptibility to electronic excitation. A moderate gap is expected due to the presence of both electron-donating (amino) and electron-withdrawing groups. |

| Molecular Electrostatic Potential (MEP) | Reveals sites for intermolecular interactions. Negative potential is anticipated around the oxygen and fluorine atoms, while positive potential is expected near the amide protons and the aromatic ring. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, offering insights into the polarity of bonds and the overall charge distribution. |

| Fukui Functions | Predicts the most reactive sites for nucleophilic, electrophilic, and radical attacks, guiding the understanding of its chemical behavior. |

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how 3-Bromo-4-fluorobenzenesulfonamide interacts with its environment over time. By solving Newton's equations of motion for a system containing multiple molecules, MD simulations can model the behavior of the compound in different solvents or in the presence of other molecules.

A key application of MD for 3-Bromo-4-fluorobenzenesulfonamide would be to study its solvation. By placing the molecule in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent), the simulation can reveal how the solvent molecules arrange themselves around the solute. This provides insights into solubility and the nature of solute-solvent interactions, such as hydrogen bonding between the sulfonamide group and protic solvents. The radial distribution function (RDF) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in 3-Bromo-4-fluorobenzenesulfonamide.

MD simulations are also invaluable for studying intermolecular interactions in the condensed phase, such as in a crystal lattice or an amorphous solid. These simulations can help to understand the packing forces and the dominant non-covalent interactions, including hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings. Such information is crucial for predicting the solid-state properties of the compound.

| Simulation Type | Information Gained for 3-Bromo-4-fluorobenzenesulfonamide |

| Solvation in Water | Understanding of hydration shell structure, hydrogen bonding network with water molecules, and estimation of solvation free energy. |

| Dimerization/Aggregation | Investigation of the preferred modes of self-association, including the role of hydrogen bonding and π-π stacking in forming dimers or larger aggregates. |

| Interaction with a Model Membrane | Prediction of how the molecule might partition into a lipid bilayer, providing insights into its potential membrane permeability. |

Quantitative Structure-Activity Relationships (QSAR) Studies (Focus on Chemical Space and Design, not biological efficacy)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property. While often used to predict biological activity, QSAR can also be applied to model physicochemical properties, which is the focus here. For 3-Bromo-4-fluorobenzenesulfonamide and its analogues, QSAR can be employed to explore the chemical space and guide the design of new molecules with tailored properties.

The first step in a QSAR study is to generate a dataset of molecules with known properties. For instance, one might synthesize a library of substituted benzenesulfonamides and measure their solubility, lipophilicity (logP), or chromatographic retention times. Next, a wide range of molecular descriptors are calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight, number of heteroatoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) in nature.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is built that relates the descriptors to the measured property. The predictive power of the model is then validated using an external set of compounds not used in the model development.

A well-validated QSAR model can then be used to predict the properties of virtual compounds, allowing for the in silico screening of large chemical libraries. This exploration of chemical space can identify novel structures with desired physicochemical characteristics, for example, designing a series of benzenesulfonamides with optimal solubility for a specific application. The key is to understand how different substituents on the benzene (B151609) ring and the sulfonamide group influence the property of interest.

| QSAR Modeling Aspect | Application to 3-Bromo-4-fluorobenzenesulfonamide Analogues |

| Descriptor Calculation | Generation of a diverse set of descriptors (e.g., topological, electronic, steric) to capture the structural variations within a series of benzenesulfonamides. |

| Model Development | Using statistical methods to build a predictive model for a physicochemical property like logP or aqueous solubility. |

| Chemical Space Visualization | Mapping the chemical space of the designed compounds to identify regions with desired properties and to ensure diversity in the designed library. digitellinc.com |

| Virtual Screening | Predicting the properties of unsynthesized analogues to prioritize candidates for synthesis with optimized characteristics. |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. For 3-Bromo-4-fluorobenzenesulfonamide, this could involve studying its synthesis or its potential degradation pathways. Transition state theory, combined with quantum chemical calculations, allows for the determination of the energy barriers and the geometries of transition states for proposed reaction steps.

For example, the synthesis of 3-Bromo-4-fluorobenzenesulfonamide likely involves the chlorosulfonation of 1-bromo-2-fluorobenzene (B92463) followed by amination. DFT calculations can be used to model each step of this reaction sequence. By locating the transition state structures for each elementary step, the activation energies can be calculated. The reaction pathway with the lowest activation energy will be the most favorable. This type of analysis can help to optimize reaction conditions by identifying the rate-determining step and understanding the factors that influence its energy barrier.

Furthermore, computational studies can shed light on the regioselectivity of reactions. For instance, in the initial electrophilic aromatic substitution (chlorosulfonation), calculations can predict whether the sulfonyl chloride group will add at the desired position relative to the bromo and fluoro substituents.

| Computational Approach | Insight into Reactions of 3-Bromo-4-fluorobenzenesulfonamide |

| Transition State Searching | Identification of the geometry and energy of the transition state for a given reaction step, such as the nucleophilic attack of ammonia (B1221849) on the corresponding sulfonyl chloride. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirmation that a located transition state connects the correct reactants and products on the potential energy surface. |

| Activation Energy Calculation | Determination of the energy barrier for a reaction, which is crucial for predicting reaction rates and understanding kinetic control. |

| Regioselectivity Prediction | Calculation of the relative energies of different possible products to predict the major regioisomer formed in a reaction. |

Conformational Analysis and Tautomerism Studies

The three-dimensional shape of a molecule, or its conformation, can significantly influence its properties and interactions. For 3-Bromo-4-fluorobenzenesulfonamide, conformational flexibility exists primarily around the C-S and S-N bonds. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers.

A systematic conformational search can be performed by rotating the dihedral angles around the C-S and S-N bonds and calculating the energy of each resulting geometry. This can reveal the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. Theoretical studies on similar sulfonamides have shown that the orientation of the amino group relative to the sulfonyl group can lead to different stable conformers. researchgate.netnih.gov The relative populations of these conformers can be estimated using the Boltzmann distribution.

Another important aspect to consider is the possibility of tautomerism in the sulfonamide group. The common sulfonamide form can potentially exist in equilibrium with its tautomeric sulfonimide form. rsc.orgresearchgate.net DFT calculations can be used to determine the relative energies of these two tautomers in the gas phase and in different solvents. rsc.orgresearchgate.net The energy difference between the tautomers will indicate which form is more stable and therefore more prevalent. Solvent effects can play a crucial role in stabilizing one tautomer over the other. rsc.orgresearchgate.net

| Theoretical Investigation | Expected Findings for 3-Bromo-4-fluorobenzenesulfonamide |

| Potential Energy Surface Scan | Identification of stable conformers arising from rotation around the C-S and S-N bonds. |

| Relative Conformer Energies | Calculation of the energy differences between various conformers to determine their relative populations at a given temperature. |

| Tautomer Energy Comparison | Determination of the relative stability of the sulfonamide and sulfonimide tautomers in different environments (gas phase and solution). |

| Vibrational Frequency Analysis | Prediction of the characteristic vibrational modes for each conformer and tautomer, which can aid in their experimental identification. |

Applications of 3 Bromo 4 Fluorobenzenesulfonamide As a Key Synthetic Intermediate

Precursor in the Synthesis of Bromodomain Inhibitors

Bromodomain and Extra-Terminal (BET) proteins are key regulators of gene expression and are considered significant targets in oncology and inflammatory diseases. The development of small molecule inhibitors that target these proteins is an area of intense research.

While a diverse array of scaffolds has been developed for bromodomain inhibitors, the synthesis of some is proposed to benefit from the use of functionalized building blocks like 3-Bromo-4-fluorobenzenesulfonamide. The sulfonamide portion of the molecule can act as a hydrogen bond donor and acceptor, a common feature in ligands that bind to the acetyl-lysine binding pocket of bromodomains. The bromo and fluoro substituents can be exploited to enhance binding affinity and selectivity through various chemical transformations. For instance, the bromine atom can be utilized in cross-coupling reactions to introduce larger, more complex functionalities that can interact with specific residues within the bromodomain.

Structure-guided drug design is a powerful tool for optimizing lead compounds. In the context of bromodomain inhibitors, X-ray crystallography of protein-ligand complexes reveals key interactions that can be enhanced through chemical modification. While direct synthesis from 3-Bromo-4-fluorobenzenesulfonamide is not yet widely published, its potential lies in its ability to serve as a foundational scaffold. For example, if a structure-activity relationship (SAR) study indicates that a larger hydrophobic group is needed at a specific position, the bromine atom on the starting material can be readily substituted using reactions like the Suzuki or Buchwald-Hartwig couplings to append the desired group. This allows for the systematic exploration of the chemical space around the core scaffold to improve potency and selectivity.

Role in the Development of TEAD Degraders

The TEA Domain (TEAD) family of transcription factors are crucial players in the Hippo signaling pathway, which is often dysregulated in cancer. The development of targeted protein degraders, such as PROteolysis TArgeting Chimeras (PROTACs), for TEAD is a promising therapeutic strategy. These bifunctional molecules work by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.

A typical TEAD degrader consists of a TEAD-binding moiety, a linker, and an E3 ligase-binding moiety. The synthesis of such molecules is a complex undertaking that often involves the piecing together of these three components. While specific examples starting from 3-Bromo-4-fluorobenzenesulfonamide are not prevalent in current literature, its structure lends itself to incorporation into such architectures. The sulfonamide group could potentially be part of the TEAD-binding element or a component of the linker. The bromine atom provides a convenient handle for attaching the linker or the E3 ligase ligand through cross-coupling chemistry.

The optimization of TEAD degraders involves fine-tuning the length and composition of the linker, as well as modifying the TEAD-binding and E3 ligase-binding components to achieve optimal ternary complex formation and subsequent degradation. The versatility of 3-Bromo-4-fluorobenzenesulfonamide as a building block would allow for the systematic variation of these components. For example, a library of linkers of different lengths and compositions could be attached to the bromo-position of the benzenesulfonamide (B165840) core to explore the optimal linker geometry for efficient TEAD degradation.

General Utility in Medicinal Chemistry Scaffold Preparation (Synthetic Strategy Perspective)

Beyond its potential role in the synthesis of bromodomain inhibitors and TEAD degraders, 3-Bromo-4-fluorobenzenesulfonamide is a valuable starting material for the preparation of a wide range of medicinal chemistry scaffolds. The presence of three distinct functional handles on a single aromatic ring provides chemists with a powerful tool for generating molecular diversity.

The sulfonamide group is a well-established pharmacophore found in a multitude of approved drugs, including diuretics, antidiabetic agents, and antibiotics. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule. The bromine atom is a versatile synthetic handle that can be readily converted into a variety of other functional groups or used in cross-coupling reactions to build more complex molecules. This combination of features makes 3-Bromo-4-fluorobenzenesulfonamide a highly attractive starting point for the synthesis of novel therapeutic agents targeting a wide range of diseases.

Construction of Polyfunctionalized Aromatic Systems

The unique substitution pattern of 3-bromo-4-fluorobenzenesulfonamide makes it an ideal starting material for the construction of highly decorated aromatic systems. The differential reactivity of the bromine and fluorine atoms is a key feature that can be exploited in various cross-coupling and nucleophilic substitution reactions.

The bromine atom at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a diverse array of carbon-based substituents, including alkyl, alkenyl, alkynyl, and aryl groups. For instance, a Suzuki coupling with an arylboronic acid can be used to form a biaryl linkage, a common motif in many biologically active compounds and advanced materials.

The fluorine atom at the 4-position, activated by the electron-withdrawing sulfonamide group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to displace the fluoride (B91410) and form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The SNAr reaction often proceeds under milder conditions compared to the substitution of other halogens, providing a complementary method for functionalization.

The sulfonamide group itself can also serve as a handle for further modification. The nitrogen atom can be alkylated or arylated to introduce additional diversity. Furthermore, the sulfonamide moiety can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming electrophiles.

The sequential and chemoselective manipulation of these functional groups allows for a programmed approach to the synthesis of polyfunctionalized aromatic compounds. A typical synthetic sequence might involve a palladium-catalyzed cross-coupling reaction at the bromine position, followed by a nucleophilic aromatic substitution at the fluorine position, and finally, modification of the sulfonamide group. This stepwise approach provides precise control over the final molecular architecture.

Table 1: Representative Transformations for the Construction of Polyfunctionalized Aromatic Systems from 3-Bromo-4-fluorobenzenesulfonamide

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water) | Biaryl-substituted 4-fluorobenzenesulfonamide |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base (e.g., Et₃N), solvent (e.g., THF) | Alkynyl-substituted 4-fluorobenzenesulfonamide |

| Nucleophilic Aromatic Substitution (SNAr) | Amine, base (e.g., K₂CO₃), solvent (e.g., DMSO), heat | 3-Bromo-4-aminobenzenesulfonamide derivative |

| N-Alkylation of Sulfonamide | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF) | N-Alkyl-3-bromo-4-fluorobenzenesulfonamide |

Library Synthesis and Combinatorial Chemistry Approaches

The trifunctional nature of 3-bromo-4-fluorobenzenesulfonamide makes it an excellent scaffold for the generation of chemical libraries through combinatorial and parallel synthesis techniques. youtube.com The ability to perform selective and sequential reactions at its three functionalization points allows for the rapid creation of a large number of structurally related compounds. This is particularly valuable in drug discovery for the identification of new lead compounds.

In a combinatorial approach, a "split-and-pool" strategy can be employed. youtube.com For example, a solid support can be functionalized with the sulfonamide nitrogen of 3-bromo-4-fluorobenzenesulfonamide. The resin-bound material can then be split into multiple portions, with each portion undergoing a different palladium-catalyzed coupling reaction at the bromine position. The portions can then be pooled, mixed, and split again for a second diversification step, such as a nucleophilic aromatic substitution at the fluorine position with a variety of amines. Finally, cleavage from the solid support would yield a library of compounds with diverse substituents at the 3- and 4-positions.

Parallel synthesis offers a more straightforward approach where each reaction is carried out in a separate reaction vessel, allowing for the synthesis of a spatially addressable array of compounds. imperial.ac.uk Using this method, 3-bromo-4-fluorobenzenesulfonamide can be reacted with a set of different boronic acids in one dimension and a set of different amines in a second dimension, leading to a grid of unique products.

The sulfonamide moiety is a well-established pharmacophore found in many approved drugs, and its presence in the scaffold provides a good starting point for the design of new therapeutic agents. nih.govprinceton.edu The ability to readily diversify the substituents on the aromatic ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Table 2: Illustrative Combinatorial Library Synthesis Scheme

| Step | Reaction | Reactants |

| 1 | Suzuki Coupling (at Br) | Set of diverse arylboronic acids (Ar¹-B(OH)₂) |

| 2 | Nucleophilic Aromatic Substitution (at F) | Set of diverse amines (R¹R²NH) |

| 3 | N-Alkylation of Sulfonamide | Set of diverse alkyl halides (R³-X) |

Industrial and Patent Literature Review of Synthetic Methodologies

A review of the industrial and patent literature reveals various methodologies for the synthesis of halogenated benzenesulfonamides and their precursors, which can be adapted for the production of 3-bromo-4-fluorobenzenesulfonamide. While patents specifically detailing the synthesis of 3-bromo-4-fluorobenzenesulfonamide are not abundant, the synthesis of its key precursor, 3-bromo-4-fluorobenzenesulfonyl chloride, and related compounds is described. nih.govkeyorganics.netsigmaaldrich.com

The most common industrial route to arylsulfonamides involves the chlorosulfonation of an appropriate aromatic precursor followed by amination. google.comgoogle.com In the case of 3-bromo-4-fluorobenzenesulfonamide, the likely starting material would be 1-bromo-2-fluorobenzene (B92463). This compound can be subjected to chlorosulfonation using chlorosulfonic acid to yield 3-bromo-4-fluorobenzenesulfonyl chloride. The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or an ammonium (B1175870) salt to produce the desired sulfonamide. google.com

Patents often focus on optimizing reaction conditions to improve yield, purity, and safety, as well as to reduce costs and environmental impact. For instance, methods for the preparation of substituted benzenesulfonyl chlorides from aniline (B41778) derivatives via diazotization have been patented. google.com A process for preparing 3-bromo-4-fluorobenzaldehyde (B1265969), a related compound, involves the bromination of 4-fluorobenzaldehyde (B137897). google.com Another patent describes a multi-step process starting from 3-bromo-4-fluoro-benzoic acid halide, which is converted to the amide, then to the nitrile, and finally to the aldehyde. google.com These synthetic strategies for related building blocks highlight the industrial importance of the 3-bromo-4-fluorophenyl moiety.

The patent literature also discloses various applications of structurally similar compounds. For example, N-substituted arylsulfonamides are used as plasticizers and crystallizers in polymer compositions. google.com This suggests potential industrial applications for derivatives of 3-bromo-4-fluorobenzenesulfonamide in materials science.

Future Research Directions and Emerging Paradigms in 3 Bromo 4 Fluorobenzenesulfonamide Chemistry

Development of Novel Catalytic Transformations

The functionalization of the 3-bromo-4-fluorobenzenesulfonamide core is heavily reliant on the development of novel catalytic transformations that can selectively target its reactive sites. The presence of an aryl bromide functionality serves as a key handle for a multitude of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. acs.orgnih.gov Future research will likely focus on expanding the toolkit of catalytic methods to diversify the molecular architectures accessible from this starting material.

Key areas for development include:

Palladium-Catalyzed Cross-Coupling Reactions: While foundational, there is still room for innovation in applying reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings to the 3-bromo-4-fluorobenzenesulfonamide scaffold. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.org Research will likely target the use of next-generation catalysts, such as those employing sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which can offer higher efficiency, broader substrate scope, and milder reaction conditions. acsgcipr.orgnih.gov These advancements would facilitate the introduction of a wide array of carbon and heteroatom substituents at the C3 position. For instance, the Suzuki-Miyaura reaction enables the formation of C-C bonds with aryl or vinyl boronic acids, leading to biaryl or styrenyl derivatives. ugr.eslibretexts.org The Buchwald-Hartwig amination provides a direct route to C-N bond formation, allowing the introduction of various amine functionalities. libretexts.orgorganic-chemistry.org The Heck and Sonogashira reactions offer pathways to install alkene and alkyne groups, respectively. nih.govorganic-chemistry.org

Alternative Metal Catalysis: Beyond palladium, there is a growing interest in using more earth-abundant and cost-effective metals like copper and nickel. acsgcipr.orgresearchgate.net Nickel-catalyzed cross-coupling reactions, sometimes in conjunction with photoredox catalysis, have emerged as powerful alternatives for forming C-N bonds and other linkages, often with unique reactivity and selectivity profiles compared to palladium. researchgate.net Copper-catalyzed reactions, reminiscent of the classic Ullmann condensation, are also being refined for the N-arylation of sulfonamides. researchgate.net Exploring these systems for 3-bromo-4-fluorobenzenesulfonamide could provide more sustainable and economical synthetic routes.

C-H Activation and Functionalization: A paradigm shift in synthetic chemistry involves the direct functionalization of C-H bonds. Future research could explore the selective activation of the C-H bonds on the aromatic ring of 3-bromo-4-fluorobenzenesulfonamide. While the bromine atom typically dictates regioselectivity via cross-coupling, C-H activation strategies could potentially allow for functionalization at the C5 position, providing access to novel isomers and derivatives that are otherwise difficult to synthesize.

The table below summarizes potential catalytic transformations for the functionalization of 3-bromo-4-fluorobenzenesulfonamide.

| Reaction Type | Reagent/Coupling Partner | Bond Formed | Potential Product Class | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C | Biaryl or Styrenyl Sulfonamides | Pd(PPh₃)₄, Base |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | N-Aryl Amines | Pd₂(dba)₃, Phosphine Ligand, Base |

| Heck Reaction | Alkene (e.g., Styrene) | C-C (alkenyl) | Stilbene Sulfonamide Derivatives | Pd(OAc)₂, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) | Arylalkyne Sulfonamides | Pd(PPh₃)₂Cl₂, CuI, Amine Base |

| Copper-Catalyzed N-Arylation | Amine/Sulfonamide | C-N | Diaryl Sulfonamides | Cu₂O, Ligand, Base |

| Nickel-Catalyzed Amination | Amine | C-N | N-Aryl Amines | NiCl₂(ligand), Photoredox Catalyst |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant evolution in chemical manufacturing, offering enhanced safety, efficiency, and scalability. sigmaaldrich.com The integration of 3-bromo-4-fluorobenzenesulfonamide into these modern synthetic workflows is a promising future direction.

Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes and reactors, offers several advantages over batch processing. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates and reagents. sigmaaldrich.com For the synthesis and derivatization of 3-bromo-4-fluorobenzenesulfonamide, flow chemistry could enable:

Safer Halogenation and Nitration Reactions: The initial synthesis of precursors often involves potentially hazardous reagents. Flow reactors can minimize the volume of hazardous materials at any given time, significantly improving process safety.

Telescoped Multi-Step Syntheses: Flow chemistry allows for the direct coupling of multiple reaction steps without the need to isolate and purify intermediates. A multi-step sequence, such as a Suzuki coupling followed by a subsequent functional group transformation on another part of the molecule, could be performed in a single, continuous operation, drastically reducing synthesis time and waste generation.

Automated synthesis platforms combine robotics, software, and analytical tools to perform chemical reactions with minimal human intervention. researchgate.net These systems can be used for high-throughput screening of reaction conditions, rapid library synthesis, and process optimization. By integrating the synthesis of 3-bromo-4-fluorobenzenesulfonamide derivatives into these platforms, researchers could:

Accelerate Drug Discovery: Rapidly generate large libraries of analogues for structure-activity relationship (SAR) studies. An automated platform could systematically vary the substituents introduced via cross-coupling reactions, allowing for a comprehensive exploration of the chemical space around the core scaffold. sigmaaldrich.com

Optimize Reaction Conditions: Employ algorithms and machine learning to explore a wide range of reaction parameters (catalyst, ligand, solvent, temperature) to identify the optimal conditions for a specific transformation, maximizing yield and minimizing byproducts. researchgate.net

The table below outlines the potential benefits of integrating 3-bromo-4-fluorobenzenesulfonamide chemistry with modern synthesis technologies.

| Technology | Application to 3-Bromo-4-fluorobenzenesulfonamide | Key Advantages |

| Flow Chemistry | Synthesis of the core structure and subsequent derivatization via cross-coupling. | Enhanced safety, improved heat/mass transfer, process intensification, potential for telescoped reactions. |

| Automated Synthesis | High-throughput library generation for SAR studies. | Increased speed of discovery, rapid reaction optimization, systematic exploration of chemical space. |

| Immobilized Catalysts | Use in packed-bed reactors for continuous flow coupling reactions. | Simplified purification, catalyst recycling, reduced metal contamination in products. |

Application in Supramolecular Chemistry and Crystal Engineering (Focus on Hydrogen Bonding Networks)

The sulfonamide functional group is a powerful and reliable hydrogen bond donor (N-H) and acceptor (S=O). This dual capability makes 3-bromo-4-fluorobenzenesulfonamide and its derivatives highly attractive candidates for applications in supramolecular chemistry and crystal engineering. The predictable nature of hydrogen bonding involving sulfonamides allows for the rational design of complex, ordered solid-state architectures.

Future research in this area will likely focus on several key aspects:

Hydrogen Bonding Motifs: The sulfonamide group can form robust, self-complementary hydrogen bonds, leading to the formation of predictable supramolecular synthons. In primary sulfonamides like 3-bromo-4-fluorobenzenesulfonamide, the two N-H donors and two S=O acceptors can engage in extensive networks. These interactions are fundamental in directing the assembly of molecules in the crystalline state. A common motif is the formation of catemers (chains) or dimers through N-H···O hydrogen bonds. libretexts.org